2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-
Description
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWHBWAURDUJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270304 | |
| Record name | 3,4-Dihydro-6-methyl-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-73-4 | |
| Record name | 3,4-Dihydro-6-methyl-2H-1-benzopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-methyl-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- typically involves the condensation of phenol with ethyl acetoacetate under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyran ring. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- may involve more efficient catalytic processes to enhance yield and reduce production costs. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated benzopyran derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzopyran Core
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives
- Examples : 14f, 14g, 14d, 14e ().
- Key Differences: Substituents: Benzoyl and alkyl/aryl groups at position 3. Functional Groups: Ketone (C=O) at position 2 (pyran-2-one) vs. hydroxyl in the target compound. Synthesis: Prepared via Michael addition of nucleophiles (e.g., ethanolamine, benzyl mercaptan) to 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one . Physical Properties:
- Melting Points : 84–175°C (e.g., 14d: 171°C; 14g: 84–86°C) vs. target compound (data unavailable) .
- Solubility : Lower polarity due to benzoyl groups compared to the hydroxylated target compound.
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)
- CAS: Not specified ().
- Key Differences: Substituents: Methoxybenzoyl at position 3 and methyl at position 5. Structure: Fused pyrano-pyran system vs. simple benzopyran. Reactivity: Electron-donating methoxy group enhances stability and alters electronic properties .
5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Functional Group Modifications
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl
- Key Difference : Lactone (cyclic ester) at position 2 vs. hydroxyl in the target compound.
- Implications :
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,8-tetramethyl-, acetate
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | CAS Number | Melting Point (°C) | Molecular Formula | Key Substituents |
|---|---|---|---|---|
| 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- | 1481-93-2 | N/A | C₁₀H₁₂O₂ | 4-OH, 6-CH₃ |
| 3-(2-Benzoylallyl)-14d | N/A | 171 | C₂₃H₂₃NO₄ | 3-Benzoyl, 4-OH, 6-CH₃ |
| 5-Fluoro-6-methyl-4-amine | 1824109-36-5 | N/A | C₁₀H₁₂FNO | 5-F, 4-NH₂, 6-CH₃ |
| 3-(4-Methoxybenzoyl)-8b | N/A | 125 | C₁₉H₁₈O₅ | 3-(4-OCH₃-benzoyl), 7-CH₃ |
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Target Compound | Unavailable | Unavailable | Unavailable |
| 3-(2-Benzoylallyl)-14g | 1.45 (s, 3H), 3.70 (m, 2H), 7.45 (m, 5H) | 168.5 (C=O), 105–150 (aromatic) | 1720 (C=O), 3400 (OH) |
| 3-(4-Methoxybenzoyl)-8b | 3.85 (s, 3H, OCH₃), 6.90–7.60 (m, 4H) | 163.2 (C=O), 55.1 (OCH₃) | 1705 (C=O), 1250 (C-O) |
Biological Activity
2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-, also known by its CAS number 61854-55-5, is a compound belonging to the benzopyran family. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl- is . The structure features a benzopyran core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 164.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 61854-55-5 |
Anticancer Activity
Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, a study evaluated various benzopyran derivatives and found that certain substitutions enhanced their cytotoxic effects against different cancer cell lines. Specifically, IC50 values were reported in the range of against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines .
Antimicrobial Activity
The antimicrobial activity of benzopyran derivatives has been documented through various assays. A study demonstrated that compounds similar to 2H-1-Benzopyran-4-ol showed effectiveness against both bacterial and fungal strains, suggesting broad-spectrum antimicrobial potential. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations as low as .
Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to benzopyran derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that certain derivatives can significantly reduce the production of nitric oxide (NO) in macrophage cells .
Neuroprotective Effects
Emerging evidence suggests that benzopyran compounds may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The ability to modulate potassium channels has been linked to neuroprotective mechanisms, highlighting the therapeutic potential of these compounds in neurodegenerative diseases .
Case Study 1: Anticancer Evaluation
In a controlled study involving various benzopyran derivatives, one compound exhibited an IC50 value of against lung cancer cells. The study utilized a combination of cell viability assays and apoptosis detection methods to confirm the anticancer effects .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on 2H-1-Benzopyran derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives had MIC values less than , showcasing their potential as new antimicrobial agents .
Q & A
Basic: What are the recommended synthetic routes for 2H-1-Benzopyran-4-ol, 3,4-dihydro-6-methyl-?
Methodological Answer:
Synthesis of benzopyran derivatives often involves cyclization or rearrangement strategies. For example, related compounds (e.g., benzofuran derivatives) are synthesized via [3,3]-sigmatropic rearrangements using NaH in THF as a base, followed by aromatization . While direct data for this specific compound is limited, analogous protocols suggest starting with substituted phenolic precursors and employing acid- or base-catalyzed cyclization. Reaction optimization should include monitoring via TLC and structural confirmation using NMR and mass spectrometry.
Basic: What are the key physical and chemical properties of this compound?
Methodological Answer:
Reported properties (CAS 1481-93-2) include:
- Molecular formula: C₉H₁₀O₂
- Molecular weight: 150.17 g/mol
- Boiling point: 266.64°C (predicted)
- Density: 1.208 g/cm³
- Flash point: 121.85°C .
Experimental validation is critical, as some SDS lack data on melting points, solubility, or logP . Use differential scanning calorimetry (DSC) for melting point determination and shake-flask methods for logP.
Basic: What safety precautions are required during handling?
Methodological Answer:
Based on GHS classifications for structurally similar compounds:
- Acute toxicity (Oral, Category 4): Use PPE (gloves, lab coat) and avoid ingestion.
- Skin/Eye irritation (Category 2/2A): Employ chemical goggles and face shields.
- Respiratory protection: Use NIOSH-approved respirators (e.g., P95 filters) in poorly ventilated areas . Always conduct a risk assessment using SDS and local regulations.
Advanced: How can researchers resolve discrepancies in reported physical properties?
Methodological Answer:
Discrepancies (e.g., missing melting points in SDS vs. predicted values) require:
- Experimental validation: Use DSC for thermal analysis and GC-MS for purity assessment.
- Computational modeling: Apply Crippen or Joback methods to predict properties like boiling points . Cross-validate with databases like NIST WebBook . Publish findings to address data gaps.
Advanced: What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- HPLC-DAD/UV: For purity analysis and quantification (optimize mobile phase with acetonitrile/water + 0.1% formic acid).
- NMR (¹H/¹³C): Assign peaks using DEPT and COSY for structural confirmation.
- IR spectroscopy: Identify functional groups (e.g., hydroxyl, methyl) .
- High-resolution mass spectrometry (HRMS): Confirm molecular formula.
Advanced: How can stability under experimental conditions be systematically assessed?
Methodological Answer:
Design stability studies under:
- Thermal stress: Incubate at 40–60°C for 1–4 weeks; monitor degradation via HPLC.
- pH variation: Test in buffers (pH 1–13) to identify hydrolysis pathways.
- Light exposure: Use ICH Q1B guidelines for photostability . Lack of SDS data on decomposition products necessitates LC-MS/MS to identify impurities.
Advanced: How might computational models aid in studying this compound’s reactivity?
Methodological Answer:
- Reactivity prediction: Use DFT calculations (e.g., Gaussian software) to model electrophilic aromatic substitution or oxidation sites.
- Solubility/logP: Apply group contribution methods (e.g., Crippen) .
- Docking studies: If bioactive, simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.
Advanced: What strategies mitigate risks when extrapolating data from structurally similar compounds?
Methodological Answer:
- SAR analysis: Compare substituent effects (e.g., methyl vs. methoxy groups) on reactivity/toxicity.
- In silico tools: Use Read-Across or QSAR models (OECD-validated) to predict toxicity endpoints .
- Benchmark experiments: Validate predictions with small-scale syntheses or assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
